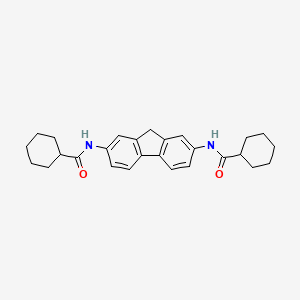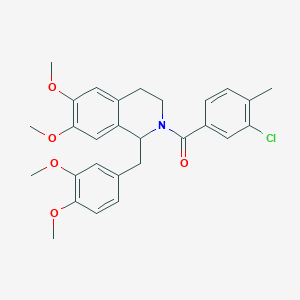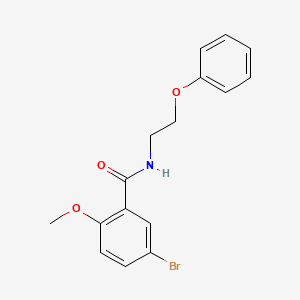
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide
Vue d'ensemble
Description
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of amides and is commonly used as a building block in the synthesis of various organic molecules. In
Mécanisme D'action
The mechanism of action of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The compound undergoes a conformational change upon binding to the biomolecule, leading to a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding interaction and to quantify the amount of biomolecule present.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration and duration of exposure can affect the cellular response and should be carefully controlled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is its high selectivity and sensitivity towards biomolecules. This makes it a valuable tool for studying their structure and function. In addition, the compound is easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide that exhibit enhanced selectivity and sensitivity towards specific biomolecules. Another area of interest is the application of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in the development of new photodynamic therapy agents for the treatment of cancer and other diseases. Finally, the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in combination with other imaging techniques such as microscopy and spectroscopy can provide valuable insights into the structure and function of biomolecules in living cells and tissues.
In conclusion, N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a valuable tool for scientific research due to its high selectivity and sensitivity towards biomolecules. Its non-toxic nature and ease of synthesis make it a valuable tool for studying the structure and function of biomolecules. The future directions for the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in scientific research are promising, and further research is needed to fully explore its potential applications.
Applications De Recherche Scientifique
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. The compound exhibits high selectivity and sensitivity towards these biomolecules, making it a valuable tool for studying their structure and function. In addition, N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-[7-(cyclohexanecarbonylamino)-9H-fluoren-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(18-7-3-1-4-8-18)28-22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)29-27(31)19-9-5-2-6-10-19/h11-14,16-19H,1-10,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLCWRJJDKCIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![2-[(2-chloro-4,5-difluorobenzyl)thio]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B4331494.png)
![ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4331509.png)
![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)

![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4331561.png)

![3-(1-adamantyl)-5-[(4-methylbenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4331576.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4331584.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)